PF-CBP1 hydrochloride is a highly selective inhibitor of the bromodomain of the CREB-binding protein, known as CREBBP, and the p300 protein. These proteins play crucial roles in transcriptional regulation through their interaction with acetylated lysine residues on histones and other proteins. PF-CBP1 hydrochloride exhibits inhibitory activity with IC50 values of 125 nM for CREBBP and 363 nM for p300, making it a significant tool in studying the role of these bromodomains in various biological processes, including inflammation and cancer progression .
PF-CBP1 hydrochloride is classified as a small molecule compound that targets specific bromodomains involved in transcriptional regulation. It is primarily sourced from specialized chemical suppliers and is intended for research purposes only, not for human use. The compound is recognized for its high selectivity, being approximately 139-fold more selective for CREBBP compared to BRD4, another well-studied bromodomain .
The synthesis of PF-CBP1 hydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. While specific synthetic routes are proprietary and not publicly disclosed, the general approach includes:
The exact methods used in industrial production are typically kept confidential due to competitive market considerations .
PF-CBP1 hydrochloride has a well-defined molecular structure that allows it to selectively bind to the bromodomains of CREBBP and p300. The compound's molecular formula is C₁₈H₁₈ClN₃O₃S, and its CAS number is 2070014-93-4. The structural analysis indicates the presence of functional groups that facilitate its interaction with target proteins, particularly through hydrophobic interactions within the bromodomain's binding pocket .
PF-CBP1 hydrochloride primarily undergoes reactions involving its interaction with bromodomains. The key reactions include:
The compound's selectivity allows it to modulate inflammatory gene expression in primary macrophages without significant off-target effects seen with less selective inhibitors .
The mechanism by which PF-CBP1 hydrochloride exerts its effects involves several steps:
PF-CBP1 hydrochloride exhibits several notable physical and chemical properties:
PF-CBP1 hydrochloride has significant applications in scientific research, particularly in:
CREBBP and EP300 bromodomains (BD1 and BD2) function as structural recognition units that bind acetylated lysines on histone H3 (H3K14ac, H3K18ac, H3K27ac) and histone H4 (H4K5ac, H4K8ac, H4K12ac). This binding facilitates the anchoring of CBP/p300 complexes to acetylated chromatin regions, particularly at enhancer and promoter sites. Once positioned, CBP/p300 exerts multifaceted coactivator functions through: (1) Histone acetyltransferase (HAT) activity that further modifies chromatin accessibility; (2) Transcription factor recruitment via interactions with over 400 known partners including p53, NF-κB, and HIF-1α; and (3) Mediator complex bridging that enables RNA polymerase II assembly and transcriptional initiation [8] [10]. The dual bromodomains exhibit differential functions—BD1 demonstrates higher affinity for acetylated histones while BD2 contributes to protein-protein interactions within transcriptional complexes [10].
Table 1: Selectivity Profile of PF-CBP1 Hydrochloride Across Bromodomains
Target | IC50 (nM) | Kd (μM) | Selectivity vs BRD4 |
---|---|---|---|
CREBBP Bromodomain | 125 | 0.19 | >105-fold |
EP300 Bromodomain | 363 | ND | >100-fold |
BRD4 BD1 | >20,000 | >20 | Reference |
BRD4 BD2 | >20,000 | >20 | Reference |
PF-CBP1 hydrochloride demonstrates remarkable selectivity for CBP/p300 bromodomains over other BET family members. Biochemical profiling reveals IC50 values of 125 nM for CREBBP and 363 nM for EP300 bromodomains, while exhibiting minimal affinity for BRD4 (IC50 >20 μM) [1] [5]. Isothermal titration calorimetry (ITC) studies confirm this selectivity with a dissociation constant (Kd) of 0.19 μM for CBP versus >20 μM for BRD4, representing >105-fold selectivity [1]. This specificity extends to other bromodomains, including BRD2 (IC50 = 1.24 μM), BRD3 (IC50 = 1.38-4.22 μM), and BRDT (IC50 = 2.44 μM), positioning PF-CBP1 hydrochloride as a superior chemical probe for dissecting CBP/p300-specific functions [1]. The molecular basis for this selectivity involves optimal steric complementarity within the CBP acetyl-lysine binding pocket and specific interactions with gatekeeper residues that differ in BET family proteins.
The strategic inhibition of CBP/p300 bromodomains offers a precision epigenetic approach for modulating pathological transcription in inflammatory and neurological conditions without global transcriptional shutdown. In inflammatory models, PF-CBP1 hydrochloride significantly reduces the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated primary macrophages. Mechanistically, it disrupts the recruitment of CBP/p300 to NF-κB binding sites at cytokine gene promoters, thereby attenuating their transcription. Experimental data demonstrates dose-dependent suppression: IL-1β expression decreases by 40-60% at 3 μM, while IL-6 and IFN-β show 30-50% reduction at 10 μM concentrations [1] [5]. This transcriptional modulation occurs without cytotoxic effects even at high concentrations (30 μM), indicating a true anti-inflammatory mechanism rather than reduced cell viability [5].
Table 2: Anti-inflammatory Effects of PF-CBP1 Hydrochloride in LPS-Stimulated Macrophages
Cytokine | Concentration Tested | Reduction (%) | Mechanistic Basis |
---|---|---|---|
IL-1β | 3 μM | 40-60% | Disrupted CBP/NF-κB complex formation |
IL-6 | 10 μM | 30-50% | Impaired STAT3 coactivation |
IFN-β | 10 μM | 30-50% | Reduced IRF3-CBP interaction |
In neuronal systems, PF-CBP1 hydrochloride effectively downregulates regulator of G-protein signaling 4 (RGS4), a protein implicated in neurotransmitter receptor desensitization and synaptic plasticity. In primary cortical neurons, treatment with PF-CBP1 hydrochloride (100-1000 nM) for 24 hours achieves a 49% reduction in RGS4 mRNA levels compared to vehicle controls [1] [5]. This finding holds therapeutic relevance as RGS4 overexpression is clinically associated with dopaminergic dysfunction in Parkinson's disease and abnormal neuronal excitability in epilepsy [1]. The compound modulates RGS4 expression through disruption of CBP-dependent transcriptional elongation rather than promoter blockade, highlighting its epigenetic specificity. Importantly, these effects manifest without immediate cytotoxicity, suggesting potential therapeutic windows for neurological applications.
The development of PF-CBP1 hydrochloride addressed a significant pharmacological challenge: achieving meaningful selectivity within the highly conserved bromodomain family. Early-generation bromodomain inhibitors exhibited limited discrimination between CBP/p300 and BET bromodomains, causing off-target transcriptional effects that complicated mechanistic studies and limited therapeutic utility. The hydrochloride salt formulation enhances aqueous solubility and crystalline stability compared to the free base (PF-CBP1), while maintaining identical biological activity at equivalent molar concentrations [4] [6]. This physicochemical optimization facilitates in vitro and in vivo investigations by enabling higher working concentrations in physiological buffers.
The molecular design of PF-CBP1 centers on a benzimidazole core that optimally occupies the CBP acetyl-lysine binding pocket while avoiding complementary interactions with BET family proteins. Structural analyses reveal that the isoxazole-dimethyl moiety establishes critical van der Waals contacts with CBP-specific residues in the ZA loop region, while the propoxyphenethyl group extends into the BC loop cavity with optimal steric complementarity [1]. This precise three-dimensional fitting enables the compound to exploit subtle topological differences between CBP and BRD4, achieving unprecedented selectivity. The hydrochloride salt further enhances bioavailability through improved dissolution kinetics in biological matrices.
Table 3: Molecular and Biochemical Properties of PF-CBP1 Hydrochloride
Property | Specification |
---|---|
Chemical Formula | C29H37ClN4O3 |
Molecular Weight | 525.08 g/mol |
CAS Number | 2070014-93-4 |
Solubility (DMSO) | 100 mg/mL (190.45 mM) |
Solubility (Water) | <0.1 mg/mL |
Primary Targets | CREBBP Bromodomain (IC50 = 125 nM), EP300 Bromodomain (IC50 = 363 nM) |
Selectivity Metric (ITC) | Kd = 0.19 μM (CBP) vs Kd >20 μM (BRD4) |
Beyond its primary research applications, PF-CBP1 hydrochloride provides a foundational chemical scaffold for developing therapeutics targeting CBP/p300-dependent pathologies. Its well-characterized selectivity profile minimizes confounding off-target effects in disease models, enabling clearer attribution of phenotypic outcomes to CBP/p300 inhibition. The compound's blood-brain barrier permeability, evidenced by its efficacy in primary neuronal cultures, suggests potential applicability for CNS disorders. Current investigations leverage PF-CBP1 hydrochloride as a tool compound to: (1) Elucidate the distinct contributions of CBP versus p300 in specific transcriptional programs; (2) Identify synthetic lethal interactions in CBP-deficient malignancies; and (3) Develop bifunctional molecules including PROTACs for targeted degradation [3]. These applications underscore its value as both a mechanistic probe and therapeutic prototype.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7